molecular formula C11H14N4O B7451330 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

Numéro de catalogue B7451330
Poids moléculaire: 218.26 g/mol
Clé InChI: WAVNXZIIUJFHGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile, also known as CLP257, is a small molecule drug that has been recently discovered to have potential therapeutic applications. It is a potent and selective inhibitor of TRESK (TWIK-related spinal cord K+ channel), a member of the two-pore domain potassium channel family. TRESK channels play a crucial role in regulating the excitability of sensory neurons, and their dysfunction has been linked to various neuropathic pain conditions.

Mécanisme D'action

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is a potent and selective inhibitor of TRESK channels, which are expressed in sensory neurons and play a crucial role in regulating their excitability. By inhibiting TRESK channels, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile reduces the excitability of sensory neurons, leading to a reduction in pain sensitivity. The exact mechanism by which 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile inhibits TRESK channels is not fully understood, but it is thought to involve binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a selective effect on TRESK channels, with no significant effect on other potassium channels. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a minimal effect on cardiac function, making it a potentially safe and effective drug for the treatment of neuropathic pain. 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has also been shown to have a low potential for drug-drug interactions, making it a potentially useful drug for combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is its selectivity for TRESK channels, which allows for a more precise investigation of the role of these channels in neuropathic pain. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has a long-lasting analgesic effect, which makes it a useful tool for studying the mechanisms of chronic pain. However, one of the limitations of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is its low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile. One potential application is in the development of novel analgesic drugs for the treatment of neuropathic pain. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile could be used as a tool to investigate the role of TRESK channels in other physiological processes, such as sleep regulation and mood disorders. Finally, further research is needed to optimize the pharmacokinetic properties of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile, such as solubility and bioavailability, to improve its potential as a therapeutic drug.

Méthodes De Synthèse

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile was first synthesized by a team of researchers from the University of Oxford led by Dr. Edward Stevens. The synthesis involves a multistep process starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 6-bromo-1-hexanol, which is then converted to the imidazole derivative via a series of reactions involving protection and deprotection of functional groups. The final step involves the introduction of the nitrile group to yield 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.

Applications De Recherche Scientifique

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various neuropathic pain conditions. It has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. In addition, 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been shown to have a long-lasting analgesic effect, with a duration of up to 24 hours.

Propriétés

IUPAC Name

1-(6-hydroxyhexyl)imidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-7-10-11(8-13)15(9-14-10)5-3-1-2-4-6-16/h9,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNXZIIUJFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCCCCCO)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.